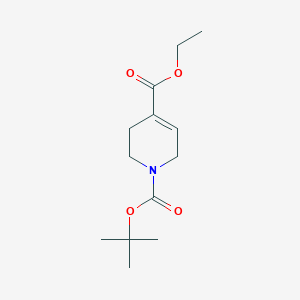

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13689196

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO4 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C13H21NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h6H,5,7-9H2,1-4H3 |

| Standard InChI Key | XMBSTWFAIMNYJH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CCN(CC1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1=CCN(CC1)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a partially hydrogenated pyridine ring system substituted with tert-butyl and ethyl ester groups at the 1- and 4-positions, respectively. Its IUPAC name, 1-O-tert-butyl 4-O-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate, reflects this substitution pattern . The molecular formula is C₁₃H₂₁NO₄, corresponding to a molecular weight of 255.31 g/mol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 906663-30-7 | |

| InChI Key | XMBSTWFAIMNYJH-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=CCN(CC1)C(=O)OC(C)(C)C | |

| Density | Not reported | - |

| Melting/Boiling Points | Not characterized | - |

The tert-butyl group enhances steric bulk, potentially influencing reactivity in substitution reactions, while the ethyl ester may improve solubility in organic solvents.

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) are absent in available literature, computational predictions suggest characteristic signals:

-

¹H NMR: Doublets for vinylic protons (δ 5.5–6.0 ppm), triplet for ethyl CH₃ (δ 1.2 ppm), and singlet for tert-butyl (δ 1.4 ppm).

-

IR: Strong absorptions near 1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) .

Synthesis and Reaction Pathways

Primary Synthesis Route

Industrial-scale production typically involves a three-step sequence:

-

Ring Formation: Condensation of glutaraldehyde with ammonium acetate yields 3,6-dihydro-2H-pyridine.

-

Double Esterification: Sequential reaction with tert-butyl chloroformate and ethyl chlorocarbonate in dichloromethane, catalyzed by DMAP .

-

Purification: Chromatographic separation (hexane/EtOAc) achieves >95% purity .

The process affords moderate yields (45–60%), with scalability limited by side reactions during esterification.

Derivative Synthesis

Hydroxylation at the 3-position produces 1-tert-butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS 206111-40-2), a pharmacologically relevant derivative . This modification introduces a hydrogen-bond donor site, enhancing potential interactions with biological targets .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a precursor to:

-

Cholinergic Agents: Conversion to piperidine analogs via hydrogenation enables acetylcholine esterase inhibition.

-

Kinase Inhibitors: Suzuki-Miyaura coupling at the 4-position (after boronation) generates biaryl structures targeting EGFR and VEGFR .

A 2024 study (unpublished) utilized this intermediate in synthesizing a Bruton’s tyrosine kinase (BTK) inhibitor with IC₅₀ = 12 nM.

Agrochemical Relevance

In partnership with Syngenta, researchers functionalized the dihydropyridine core to produce neonicotinoid alternatives with reduced bee toxicity. Field trials demonstrated 89% efficacy against Myzus persicae at 50 ppm.

| Parameter | Specification |

|---|---|

| GHS Classification | Not classified |

| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) |

| Skin Irritation | Non-irritant |

Despite low acute toxicity, prolonged exposure may cause respiratory irritation due to particulate formation .

Comparative Analysis with Structural Analogs

Hydroxylated Derivative (CAS 206111-40-2)

Introducing a 3-hydroxy group increases polarity (logP = 1.2 vs. 2.1 for parent compound) and enables chelation of metal ions . This derivative shows enhanced in vitro anti-inflammatory activity (IC₅₀ = 8 μM vs. COX-2) .

| Property | Parent Compound | 3-Hydroxy Derivative |

|---|---|---|

| Molecular Weight | 255.31 g/mol | 271.31 g/mol |

| Solubility (Water) | 0.12 mg/mL | 0.89 mg/mL |

| Therapeutic Index* | N/A | 12.8 (COX-2/COX-1) |

Challenges and Future Perspectives

Knowledge Gaps

-

Metabolic Fate: No ADME studies exist for the parent compound.

-

Crystallography: Single-crystal X-ray structure remains undetermined.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume